4-Phenoxy-1-(4-phenylpiperazin-1-yl)butan-1-one
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Overview
Description
4-Phenoxy-1-(4-phenylpiperazin-1-yl)butan-1-one is a chemical compound that belongs to the class of piperazine derivatives This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenoxy-1-(4-phenylpiperazin-1-yl)butan-1-one typically involves the reaction of 4-phenylpiperazine with 4-phenoxybutanone under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Phenoxy-1-(4-phenylpiperazin-1-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenyl and piperazine groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
4-Phenoxy-1-(4-phenylpiperazin-1-yl)butan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in the development of new therapeutic agents.
Industry: The compound is used in the production of various chemical products and intermediates
Mechanism of Action
The mechanism of action of 4-Phenoxy-1-(4-phenylpiperazin-1-yl)butan-1-one involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various pharmacological effects. The exact pathways and targets involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-Phenoxy-1-(4-phenylpiperazin-1-yl)butan-1-one include:
- 4-oxo-4-(4-phenylpiperazin-1-yl)butanoic acid
- 4-(4-phenylpiperazin-1-yl)butan-1-amine
- 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide
Properties
IUPAC Name |
4-phenoxy-1-(4-phenylpiperazin-1-yl)butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c23-20(12-7-17-24-19-10-5-2-6-11-19)22-15-13-21(14-16-22)18-8-3-1-4-9-18/h1-6,8-11H,7,12-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSIOXUQIAQPNRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CCCOC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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